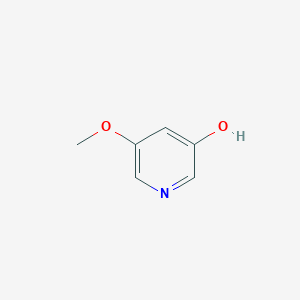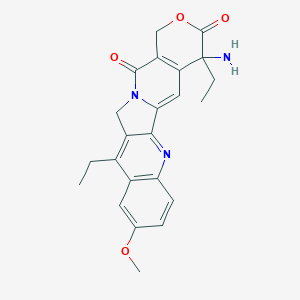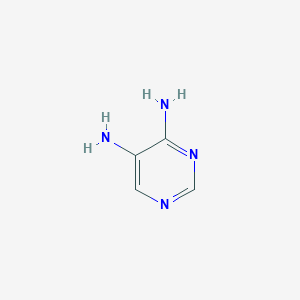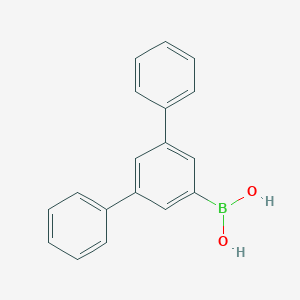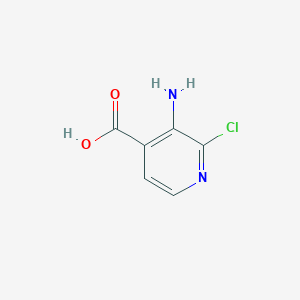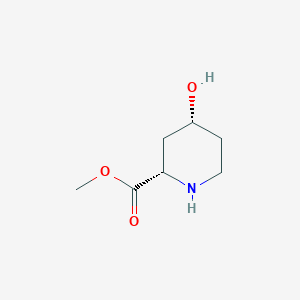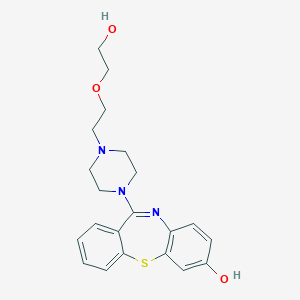
7-Hydroxy-Quetiapin
Übersicht
Beschreibung
7-Hydroxy Quetiapine is a metabolite of Quetiapine, an atypical antipsychotic drug widely used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder . This compound is formed through the hydroxylation of Quetiapine, primarily mediated by the enzyme cytochrome P450 2D6 (CYP2D6) . The presence of the hydroxyl group at the seventh position of the Quetiapine molecule significantly influences its pharmacological properties .
Wissenschaftliche Forschungsanwendungen
7-Hydroxy Quetiapine has several scientific research applications:
Wirkmechanismus
Target of Action
7-Hydroxy Quetiapine is a primary active metabolite of Quetiapine, an atypical antipsychotic agent . The primary targets of 7-Hydroxy Quetiapine are dopamine type 2 (D2) and serotonin 2A (5HT2A) receptors . These receptors play a crucial role in the regulation of mood and behavior.
Mode of Action
This antagonism could lead to changes in neurotransmitter levels, potentially alleviating symptoms of conditions like schizophrenia .
Biochemical Pathways
7-Hydroxy Quetiapine is formed through the metabolic pathway involving CYP3A4 and CYP2D6 enzymes . CYP3A4 transforms Quetiapine into N-desalkyl quetiapine, also known as norquetiapine, which is further metabolized by CYP2D6 to form 7-Hydroxy N-alkylated quetiapine . CYP2D6 directly transforms Quetiapine into 7-Hydroxy Quetiapine .
Pharmacokinetics
The pharmacokinetics of 7-Hydroxy Quetiapine involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, the maximum concentration (Cmax) of Quetiapine is reached within 1-2 hours . Quetiapine has a half-life of approximately 7 hours . It is metabolized mainly by CYP3A4 to form Quetiapine sulfoxide, and by CYP2D6 to form 7-Hydroxy Quetiapine .
Result of Action
The antagonism of D2 and 5HT2A receptors by 7-Hydroxy Quetiapine could lead to changes in neurotransmitter levels, potentially alleviating symptoms of conditions like schizophrenia . The blockade of D2 in the mesocortical and mesolimbic pathways is proposed as the interaction responsible for the treatment of schizophrenia, where increased dopamine levels are responsible for negative and positive symptoms, respectively .
Action Environment
The action, efficacy, and stability of 7-Hydroxy Quetiapine can be influenced by various environmental factors. These may include the individual’s genetic makeup, such as the presence of certain polymorphisms in the CYP3A4 and CYP2D6 genes, which can affect the metabolism and hence the effectiveness of the drug . Other factors like diet, age, sex, and concomitant medications can also influence the drug’s action.
Biochemische Analyse
Biochemical Properties
7-Hydroxy Quetiapine interacts with various enzymes and proteins. It is formed by the CYP2D6 enzyme, which transforms Quetiapine into 7-Hydroxy Quetiapine . The pharmacological activity of 7-Hydroxy Quetiapine has not been specifically determined , but it is known to be an active metabolite .
Cellular Effects
Quetiapine, the parent compound, has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is reasonable to assume that 7-Hydroxy Quetiapine may have similar effects.
Molecular Mechanism
It is known that Quetiapine exerts its effects at the molecular level through various interactions, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As an active metabolite, 7-Hydroxy Quetiapine may share some of these mechanisms.
Temporal Effects in Laboratory Settings
Quetiapine has been studied extensively, and it is known that its effects can change over time
Dosage Effects in Animal Models
There is limited information available on the dosage effects of 7-Hydroxy Quetiapine in animal models. Studies on Quetiapine have shown that its effects can vary with different dosages .
Metabolic Pathways
7-Hydroxy Quetiapine is involved in the metabolic pathways of the cytochrome P450 system. It is formed by the CYP2D6 enzyme, which transforms Quetiapine into 7-Hydroxy Quetiapine . Additionally, CYP3A4 is known to give rise to N-desalkylquetiapine, which is further metabolized by CYP2D6 to form 7-Hydroxy N-alkylated Quetiapine .
Transport and Distribution
Quetiapine is known to be extensively distributed in the body , and it is reasonable to assume that 7-Hydroxy Quetiapine may have a similar distribution.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy Quetiapine involves the hydroxylation of Quetiapine. This reaction is typically carried out using cytochrome P450 enzymes, particularly CYP2D6 . The reaction conditions include the presence of an appropriate cofactor, such as NADPH, and a suitable buffer system to maintain the pH .
Industrial Production Methods: In an industrial setting, the production of 7-Hydroxy Quetiapine can be achieved through biotransformation processes using microbial or mammalian cell cultures expressing CYP2D6 . This method ensures high specificity and yield of the desired hydroxylated product .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Hydroxy Quetiapine undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming Quetiapine.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Quetiapine.
Substitution: Various substituted Quetiapine derivatives.
Vergleich Mit ähnlichen Verbindungen
Norquetiapine: Another metabolite of Quetiapine with distinct pharmacological properties.
Quetiapine Sulfoxide: Formed through the oxidation of Quetiapine.
7-Hydroxy-N-dealkyl Quetiapine: A metabolite formed through both hydroxylation and N-dealkylation.
Uniqueness: 7-Hydroxy Quetiapine is unique due to its specific hydroxylation at the seventh position, which significantly alters its receptor binding profile and pharmacological effects compared to other metabolites . This unique modification enhances its potential therapeutic applications and provides insights into the metabolism and action of Quetiapine .
Eigenschaften
IUPAC Name |
6-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]benzo[b][1,4]benzothiazepin-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c25-12-14-27-13-11-23-7-9-24(10-8-23)21-17-3-1-2-4-19(17)28-20-15-16(26)5-6-18(20)22-21/h1-6,15,25-26H,7-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGVCHRFYPFJFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)C2=NC3=C(C=C(C=C3)O)SC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10160886 | |
| Record name | ICI-214227 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10160886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139079-39-3 | |
| Record name | 7-Hydroxyquetiapine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139079-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ICI-214227 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139079393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ICI-214227 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10160886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 139079-39-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-HYDROXYQUETIAPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LO2PHD1746 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 7-Hydroxy Quetiapine in the metabolism of Quetiapine?
A1: 7-Hydroxy Quetiapine is a major metabolite of the atypical antipsychotic drug Quetiapine. [, , ] While Quetiapine's primary metabolic pathway is sulfoxidation, resulting in Quetiapine Sulfoxide, 7-hydroxylation is another significant metabolic route. []
Q2: Which enzyme is primarily responsible for the formation of 7-Hydroxy Quetiapine?
A2: Research suggests that while CYP3A4 plays a key role in Quetiapine's overall metabolism, it is not the primary enzyme responsible for 7-hydroxylation. [] This contrasts with Quetiapine Sulfoxidation and N-dealkylation, which are primarily catalyzed by CYP3A4. []
Q3: How does the administration of erythromycin, a CYP3A4 inhibitor, affect 7-Hydroxy Quetiapine levels?
A3: Studies show that co-administration of erythromycin, a potent CYP3A4 inhibitor, leads to a significant increase in the elimination half-life (t1/2) of 7-Hydroxy Quetiapine. [] This suggests that while CYP3A4 may not be the main enzyme responsible for its formation, it likely plays a role in its subsequent metabolism.
Q4: What are the typical plasma concentrations of 7-Hydroxy Quetiapine observed in patients undergoing Quetiapine treatment?
A4: In a study involving Chinese patients with schizophrenia receiving a multiple-dose regimen of Quetiapine (200 mg twice daily), the average steady-state peak plasma concentration (Cmax(SS)) of 7-Hydroxy Quetiapine was found to be 58 ± 22 µg/L. [, ]
Q5: How does the elimination half-life of 7-Hydroxy Quetiapine compare to that of Quetiapine and its other metabolites?
A5: The elimination half-life of 7-Hydroxy Quetiapine is relatively similar to that of Quetiapine and its other metabolites, such as Quetiapine Sulfoxide and 7-hydroxy-N-desalkyl-quetiapine. [] In the study mentioned above, the average elimination half-life (t1/2) of 7-Hydroxy Quetiapine was approximately 8 hours. []
Q6: Can 7-Hydroxy Quetiapine be detected in vitreous humor, and what is its forensic significance?
A6: Yes, 7-Hydroxy Quetiapine can be detected in vitreous humor. [] This is relevant in forensic toxicology as vitreous humor can provide valuable information in postmortem investigations, particularly when blood samples are unavailable or compromised. []
Q7: Are there any known amino acid conjugates of 7-Hydroxy Quetiapine?
A7: Yes, research has described the synthesis of amino acid conjugates of 7-Hydroxy Quetiapine, specifically with phenylalanine. [] In these conjugates, the carboxyl group of phenylalanine is esterified with a hydroxyl group of 7-Hydroxy Quetiapine. [] The purpose and potential applications of these conjugates require further investigation.
Q8: What analytical techniques are commonly employed for the detection and quantification of 7-Hydroxy Quetiapine in biological samples?
A8: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a widely used analytical technique for measuring 7-Hydroxy Quetiapine concentrations in biological matrices like plasma. [, ] This method offers high sensitivity and selectivity, enabling the accurate quantification of Quetiapine and its metabolites in complex biological samples. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[5-[5-Amino-3-hydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]acetic acid](/img/structure/B145462.png)

![3-Nitro-6-azabenzo[a]pyrene](/img/structure/B145465.png)
